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Spectroscopic characterization and properties of N-p-Tolylpiperidin-3-ol

Spectroscopic Characterization and Physicochemical Properties of N-p-Tolylpiperidin-3-ol: A Comprehensive Guide for Drug Development Executive Summary N-p-Tolylpiperidin-3-ol (CAS 935659-94-2)[1] is a highly versatile sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization and Physicochemical Properties of N-p-Tolylpiperidin-3-ol: A Comprehensive Guide for Drug Development

Executive Summary

N-p-Tolylpiperidin-3-ol (CAS 935659-94-2)[1] is a highly versatile synthetic building block characterized by its N-arylpiperidine scaffold. Compounds containing the N-arylpiperidine moiety are considered privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in the design of monoamine transporter ligands, central nervous system (CNS) therapeutics, and selective proteasome inhibitors[2].

As a Senior Application Scientist, I approach the analytical characterization of such molecules not merely as a checklist of techniques, but as a self-validating system. A single analytical method is prone to misinterpretation due to overlapping signals or transient conformational states. Therefore, establishing the precise constitution, configuration, and purity of N-p-Tolylpiperidin-3-ol requires an orthogonal matrix of spectroscopic data—where Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy interlock to eliminate all structural ambiguity.

Physicochemical Profiling & Structural Dynamics

Before initiating any spectroscopic workflow, one must establish the causality between the molecule's 3D architecture and its expected analytical behavior.

The piperidine ring of N-p-Tolylpiperidin-3-ol predominantly adopts a chair conformation in solution. The bulky p-tolyl group attached to the nitrogen (N1) strongly prefers the equatorial position to minimize unfavorable 1,3-diaxial steric clashes. Consequently, the hydroxyl group at C3 dictates the molecule's conformational equilibrium, oscillating between axial and equatorial positions[3]. This dynamic directly influences the coupling constants ( 3JHH​ ) observed in 1 H NMR and dictates the solvent system required to trap or resolve these conformers.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 1-(4-methylphenyl)piperidin-3-ol
CAS Registry Number 935659-94-2
Molecular Formula C 12​ H 17​ NO
Molecular Weight 191.27 g/mol
Monoisotopic Mass[M+H]⁺ 192.1383 Da
Hydrogen Bond Donors/Acceptors 1 / 2
Predicted Conformation Chair (Equatorial N-aryl, dynamic C3-OH)

The Self-Validating Spectroscopic System

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection: While DMSO- d6​ is often favored for locking hydroxyl protons via hydrogen bonding (preventing rapid exchange and allowing the OH triplet/doublet to be seen), we default to CDCl 3​ for the primary structural assignment of N-p-Tolylpiperidin-3-ol. Why? The aliphatic protons of the piperidine ring are highly prone to overlapping multiplets. CDCl 3​ provides superior chemical shift dispersion for these non-polar aliphatic protons compared to DMSO- d6​ [2].

Stereochemical Validation: To definitively assign the relative stereochemistry of the C3 stereocenter, 1D 1 H NMR is insufficient. We rely on 2D NOESY (Nuclear Overhauser Effect Spectroscopy). If the H3 methine proton exhibits strong NOE cross-peaks with the axial protons at C1 and C5, it confirms that H3 is axial, meaning the hydroxyl group is locked in the equatorial position[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality of ATR over KBr: We strictly utilize Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pellets. KBr is highly hygroscopic; the mechanical pressing process often introduces atmospheric moisture into the pellet, producing a broad artifactual O-H stretch that masks the intrinsic secondary alcohol O-H stretch of the piperidin-3-ol ring. ATR ensures that the observed band at ~3350 cm −1 is strictly native to the analyte[2].

High-Resolution Mass Spectrometry (HR-ESI-MS)

In positive electrospray ionization (ESI+), N-arylpiperidines exhibit highly predictable, self-validating fragmentation pathways. The initial event is the protonation of the piperidine nitrogen. The most diagnostically significant fragment arises from the loss of water (-18 Da) from the molecular ion, a hallmark of piperidinol derivatives[4]. Subsequent high-energy collisional dissociation (HCD) leads to the cleavage of the piperidine ring, yielding an intact p-tolyl cation ( m/z 91.05).

Table 2: Diagnostic Spectroscopic Data Summary

TechniqueDiagnostic Signal / FragmentStructural Assignment
1 H NMR (CDCl 3​ ) δ 3.85 - 4.05 ppm (m, 1H)C3 Methine proton adjacent to OH
1 H NMR (CDCl 3​ ) δ 2.28 ppm (s, 3H)Ar-CH 3​ (Tolyl methyl group)
13 C NMR (CDCl 3​ ) δ 66.5 ppmC3 (Hydroxyl-bearing carbon)
ATR-FTIR ~3350 cm −1 (broad, strong)O-H stretching (secondary alcohol)
ATR-FTIR ~1220 cm −1 (sharp)C-N stretching (aryl-amine)
HR-ESI-MS m/z 192.1383Intact Molecular Ion [M+H]⁺
HR-ESI-MS/MS m/z 174.1277Loss of H 2​ O (-18 Da)

Standardized Experimental Methodologies

Protocol 1: High-Fidelity NMR Acquisition

This protocol ensures maximum resolution of the complex piperidine spin system.

  • Sample Preparation: Dissolve exactly 15 mg of highly purified N-p-Tolylpiperidin-3-ol in 600 µL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube to remove any paramagnetic particulate matter that could broaden spectral lines.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated tuning, matching, and rigorous 3D shimming to achieve a TMS line width of < 0.8 Hz.

  • 1D Acquisition: Acquire the 1 H NMR spectrum using 16 scans and a 2-second relaxation delay. Acquire the 13 C NMR spectrum using 512 scans and a 2-second relaxation delay with proton decoupling.

  • 2D Acquisition (Self-Validation): Acquire a 1 H- 1 H NOESY spectrum using a mixing time of 300 ms. Map the through-space correlations between the H3 methine proton and the surrounding ring protons to validate the conformational state.

Protocol 2: UPLC-HRMS/MS Analysis

This protocol isolates the exact mass and maps the structural connectivity via fragmentation.

  • Sample Dilution: Prepare a 1 µg/mL working solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) fortified with 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization Setup: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Tandem MS Acquisition: Utilize a data-dependent MS2 (ddMS2) scan mode. Apply normalized collision energies (NCE) of 25, 35, and 45 eV to capture both the facile dehydration event (-18 Da) and the higher-energy piperidine ring cleavage.

Workflows and Logical Relationships

G N1 N-p-Tolylpiperidin-3-ol Synthesis / Isolation N2 Chromatographic Purity (UPLC-UV > 98%) N1->N2 N3 HR-ESI-MS (Exact Mass & Fragments) N2->N3 Aliquot 1 N4 1D & 2D NMR (Connectivity & Conformation) N2->N4 Aliquot 2 N5 ATR-FTIR (Functional Groups) N2->N5 Aliquot 3 N6 Orthogonal Structural Validation N3->N6 Composition N4->N6 Constitution N5->N6 Functional Groups

Workflow for the orthogonal spectroscopic validation of N-p-Tolylpiperidin-3-ol.

G M1 Parent Ion [M+H]+ m/z 192.13 M2 Fragment [M+H - H2O]+ m/z 174.12 M1->M2 Dehydration (-18 Da) M3 Ring Cleavage Intermediate M1->M3 HCD Activation M4 Tolyl Cation m/z 91.05 M3->M4 C-N Cleavage

Proposed ESI-MS fragmentation pathway for N-p-Tolylpiperidin-3-ol.

References

  • Design and synthesis of amino-substituted N-arylpiperidinyl-based inhibitors of the (immuno)proteasome Source: Srce (Portal of Croatian Scientific and Professional Journals) URL:[Link][2]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: ResearchGate URL:[Link][4]

  • Isolation and structural characterization of new piperidine alkaloids from Prosopis affinis Source: ResearchGate URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: N-p-Tolylpiperidin-3-ol in Medicinal Chemistry and Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The 3-hydroxypiperidine moiety is universally recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The 3-hydroxypiperidine moiety is universally recognized as a privileged scaffold in modern drug discovery, frequently encountered in kinase inhibitors, GPCR ligands, and natural product analogues. Within this structural class, N-p-Tolylpiperidin-3-ol (CAS: 935659-94-2) serves as a highly versatile, dual-functional pharmacophore building block. It combines the conformational rigidity and basicity modulation of an N-aryl piperidine with the synthetic handle of a secondary equatorial/axial hydroxyl group.

This application note details the physicochemical rationale for incorporating the N-p-Tolylpiperidin-3-ol scaffold into lead optimization workflows. It provides self-validating, step-by-step protocols for late-stage functionalization, enabling researchers to rapidly generate structure-activity relationship (SAR) libraries.

Physicochemical Properties & Pharmacophore Rationale

Conformational Control and the Gauche Effect

The introduction of a hydroxyl group at the C3 position of the piperidine ring fundamentally alters the molecule's conformational landscape. As systematically demonstrated in conformational studies of 3-substituted piperidines, the electronegative oxygen induces a gauche effect when adjacent to the endocyclic nitrogen. This stereoelectronic interaction stabilizes specific trans-diaxial or equatorial conformations, allowing medicinal chemists to precisely vector substituent groups into target binding pockets.

Basicity Modulation

Unsubstituted aliphatic piperidines are highly basic (pKa ~10-11), which can lead to poor membrane permeability and hERG liability. The N-p-tolyl group in N-p-Tolylpiperidin-3-ol delocalizes the nitrogen lone pair into the aromatic ring, significantly reducing the pKa. Furthermore, the inductive electron-withdrawing effect of the C3-hydroxyl group further fine-tunes this basicity, optimizing the molecule for physiological pH and improving oral bioavailability.

Quantitative Scaffold Parameters

Table 1: Baseline Physicochemical Parameters of N-p-Tolylpiperidin-3-ol

ParameterValueMedicinal Chemistry Significance
Molecular Weight 191.27 g/mol Highly ligand-efficient; leaves ample room for elaboration (<500 Da rule).
cLogP (est.) 2.1 - 2.4Optimal lipophilicity for crossing lipid bilayers without excessive non-specific binding.
H-Bond Donors (HBD) 1Single hydroxyl group minimizes desolvation penalties during target binding.
H-Bond Acceptors (HBA) 2Nitrogen and Oxygen atoms provide distinct vectors for kinase hinge-binding or GPCR anchoring.
Rotatable Bonds 1High conformational rigidity reduces entropic penalty upon binding.

Mechanistic Insights: Target Engagement

N-aryl piperidines have demonstrated profound utility as conformational spacers in the design of human histamine H3 receptor agonists and opioid antagonists. The N-p-tolyl group acts as a lipophilic anchor, driving burial into hydrophobic sub-pockets, while the piperidine core restricts the spatial arrangement of the C3-hydroxyl. This hydroxyl group frequently acts as a critical hydrogen-bond donor/acceptor, interacting with polar residues at the periphery of the binding site.

Pharmacophore N_Aryl N-p-Tolyl Group (Hydrophobic Anchor) Piperidine Piperidine Core (Conformational Spacer) N_Aryl->Piperidine N-C bond Target Protein Target (e.g., GPCR/Kinase) N_Aryl->Target Lipophilic Pocket Hydroxyl 3-Hydroxyl Group (H-Bond Vector) Piperidine->Hydroxyl C3 position Piperidine->Target Steric Fit Hydroxyl->Target H-Bonding Network

Pharmacophore mapping of N-p-Tolylpiperidin-3-ol interactions with target binding pockets.

Experimental Workflows & Protocols

To fully leverage this scaffold, chemists must utilize robust, high-yielding synthetic protocols. The workflows below describe the generation of ether-linked libraries (Protocol A) and amine-linked libraries (Protocol B).

Synthesis Core N-p-Tolylpiperidin-3-ol Starting Scaffold Oxidation Oxidation Dess-Martin Periodinane Core->Oxidation Protocol B Alkylation O-Alkylation NaH + R-X Core->Alkylation Protocol A Ketone N-p-Tolylpiperidin-3-one Reactive Intermediate Oxidation->Ketone RedAm Reductive Amination NaBH(OAc)3 + Amine Ketone->RedAm Product1 3-Amino Derivatives Target Library A RedAm->Product1 Product2 3-Alkoxy Derivatives Target Library B Alkylation->Product2

Workflow for the synthetic diversification of the N-p-Tolylpiperidin-3-ol scaffold.

Protocol A: Late-Stage O-Alkylation for Ether Library Generation

Causality & Rationale: The secondary hydroxyl group is sterically hindered. To achieve efficient O-alkylation without promoting elimination (which would yield a tetrahydropyridine), a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF) is required.

Materials:

  • N-p-Tolylpiperidin-3-ol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Alkyl/Aryl Halide (R-X, 1.2 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (Argon/N2). Dissolve N-p-Tolylpiperidin-3-ol (1.0 mmol) in 5 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Crucial Step: Slowly add NaH (1.5 mmol) in portions. The cooling prevents localized exotherms that could degrade the starting material. Stir at 0 °C for 30 minutes until H2 evolution ceases, indicating complete formation of the alkoxide.

  • Electrophile Addition: Add the alkyl halide (1.2 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Reaction Tracking: Monitor via LC-MS. The disappearance of the m/z 192 [M+H]+ peak and the appearance of the corresponding ether mass confirms conversion.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL) at 0 °C to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Oxidation and Reductive Amination

Causality & Rationale: Converting the C3-hydroxyl to an amine drastically alters the H-bond profile (donor/acceptor to primarily donor) and basicity. Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid harsh cryogenic conditions and the generation of malodorous dimethyl sulfide, ensuring a clean conversion to the ketone. Sodium triacetoxyborohydride (NaBH(OAc)3) is used for the subsequent amination because it selectively reduces the intermediate iminium ion without reducing the ketone back to the starting alcohol.

Step 1: Oxidation to N-p-Tolylpiperidin-3-one

  • Dissolve N-p-Tolylpiperidin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Add DMP (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Stir vigorously until the organic layer is clear (destroys unreacted DMP).

  • Extract with DCM, dry, and concentrate. Use the crude ketone immediately to prevent degradation.

Step 2: Reductive Amination

  • Dissolve the crude N-p-Tolylpiperidin-3-one (1.0 eq) and the desired primary/secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE).

  • Add Glacial Acetic Acid (1.0 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for 12 hours.

  • Quench with 1N NaOH to free-base the newly formed amine. Extract with DCM, dry over Na2SO4, and purify via reverse-phase HPLC.

References

  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.[Link]

  • Schnider, P., et al. (2020). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(3), 212-234.[Link]

  • A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols. ResearchGate.[Link]

Application

Application Note: Advanced Utilization of N-p-Tolylpiperidin-3-ol in Cross-Coupling Methodologies

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: N-p-Tolylpiperidin-3-ol (CAS: 935659-94-2) Executive Summary N-p-Tolylpiperidin-3-ol is a highly versatile, bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: N-p-Tolylpiperidin-3-ol (CAS: 935659-94-2)

Executive Summary

N-p-Tolylpiperidin-3-ol is a highly versatile, bifunctional building block in modern organic synthesis. Characterized by a rigid piperidine backbone, a secondary hydroxyl group, and an N-aryl (p-tolyl) substituent, this molecule serves a dual purpose in transition-metal-catalyzed cross-coupling reactions. It can be utilized as a sterically demanding nucleophilic substrate in Palladium-catalyzed C–O bond formations (Buchwald-Hartwig etherification) to generate complex α-tertiary or secondary alkyl aryl ethers[1]. Alternatively, its 1,2-amino alcohol backbone allows it to function as a hemilabile bidentate N,O-ligand in Copper-catalyzed Ullmann-type C–N couplings[2]. This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for both applications.

Mechanistic Rationale & Structural Causality

The Substrate Challenge: Overcoming β-Hydride Elimination

Secondary alcohols like piperidin-3-ols are notoriously difficult to O-arylate. Classical Williamson ether synthesis typically fails due to the high basicity required, which promotes competitive E2 elimination to form tetrahydropyridines[1]. While Pd-catalyzed Buchwald-Hartwig cross-coupling offers a milder alternative, secondary alkoxides coordinated to Pd(II) are highly susceptible to deleterious β-hydride elimination, yielding the corresponding piperidin-3-one[3].

The Solution: To successfully use N-p-Tolylpiperidin-3-ol as a substrate, the catalytic system must employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RockPhos or tBuBrettPhos). The extreme steric bulk of these ligands forces the Pd(II) center into a conformation that dramatically accelerates reductive elimination, effectively outcompeting the β-hydride elimination pathway[4].

The Ligand Advantage: Hemilability in Cu-Catalysis

1,2-Amino alcohols are privileged ligands for Cu-catalyzed cross-couplings. The N1-C2-C3-O backbone of N-p-Tolylpiperidin-3-ol forms a stable 5-membered chelate ring with Cu(I), increasing the metal's solubility in organic solvents and preventing its disproportionation[5]. Crucially, the N-p-tolyl group acts as an electronic tuning mechanism. Compared to highly basic N-alkyl piperidines, the weakly electron-withdrawing nature of the p-tolyl ring reduces the Lewis basicity of the nitrogen. This creates a hemilabile coordination environment: the ligand binds tightly enough to stabilize the Cu(I) resting state, but loosely enough to dissociate during the sterically demanding oxidative addition and reductive elimination steps[2].

Workflow A: Pd-Catalyzed C–O Coupling (O-Arylation)

The following protocol describes the synthesis of complex aryl ethers using N-p-Tolylpiperidin-3-ol as the nucleophile.

pd_co_coupling Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X) Complex OxAdd->PdII_Ar LigEx Ligand Exchange (+ Alkoxide) PdII_Ar->LigEx Base, -HX PdII_Alk Pd(II)(Ar)(OR) Complex LigEx->PdII_Alk RedElim Reductive Elimination (Ether Product) PdII_Alk->RedElim Fast (RockPhos) RedElim->Pd0 Catalyst Turnover

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig etherification avoiding β-hydride elimination.

Self-Validating Experimental Protocol

Reagents: N-p-Tolylpiperidin-3-ol (1.2 mmol), Aryl Bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RockPhos (0.025 mmol, 2.5 mol%), Cs₂CO₃ (1.5 mmol), anhydrous Toluene (5 mL).

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ and RockPhos in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition from a pale yellow suspension to a homogeneous deep red/orange solution, confirming the formation of the active Pd(0)Ln complex.

  • Substrate Addition: Add Cs₂CO₃, followed by N-p-Tolylpiperidin-3-ol and the aryl bromide. Wash the sides of the flask with the remaining 3 mL of toluene.

  • Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

    • Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.3) should disappear, replaced by a higher-running UV-active product spot (Rf ~0.6).

  • Quench and Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated Pd black.

  • Quantification: Concentrate the filtrate in vacuo. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard to the crude mixture before taking a ¹H NMR to determine the precise crude yield prior to column chromatography.

Workflow B: Cu-Catalyzed C–N Coupling (Ligand Application)

Here, N-p-Tolylpiperidin-3-ol is deployed as a catalytic ligand to facilitate the Ullmann-type coupling of aryl iodides with aliphatic amines.

cu_cn_coupling Precat CuI + N-p-Tolylpiperidin-3-ol Precatalyst System ActiveCu Active Cu(I)-N,O Chelate Complex Precat->ActiveCu OxAdd Oxidative Addition (Ar-I) ActiveCu->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII NucAttack Amine Coordination & Deprotonation CuIII->NucAttack RedElim Reductive Elimination (C-N Bond Formation) NucAttack->RedElim RedElim->ActiveCu Product Release

Cu-catalyzed Ullmann C-N coupling cycle utilizing the hemilabile N,O-bidentate ligand.

Self-Validating Experimental Protocol

Reagents: Aryl Iodide (1.0 mmol), Primary Amine (1.2 mmol), CuI (0.05 mmol, 5 mol%), N-p-Tolylpiperidin-3-ol (0.10 mmol, 10 mol%), K₃PO₄ (2.0 mmol), anhydrous DMSO (3 mL).

  • Complexation: In a nitrogen-filled glovebox, charge a vial with CuI, N-p-Tolylpiperidin-3-ol, and K₃PO₄. Add 1 mL of DMSO and stir for 10 minutes.

    • Validation Check: CuI is poorly soluble in DMSO. Upon complexation with the amino alcohol ligand, the mixture will become a clear, pale blue/green solution, visually confirming successful ligand binding.

  • Coupling Partners: Add the aryl iodide and the primary amine, followed by the remaining 2 mL of DMSO.

  • Reaction Execution: Cap the vial securely, remove from the glovebox, and stir at 90 °C for 24 hours.

  • Workup: Cool to room temperature. Partition the mixture between water (15 mL) and diethyl ether (15 mL). Extract the aqueous layer twice more with ether to ensure complete recovery of the lipophilic product.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography. The ligand (N-p-Tolylpiperidin-3-ol) can often be recovered during chromatography by flushing the column with a highly polar solvent system (e.g., DCM/MeOH 9:1) after product elution.

Quantitative Data & Optimization Summaries

The following tables summarize the critical optimization parameters that dictate the success of the aforementioned workflows.

Table 1: Ligand Effects on Pd-Catalyzed O-Arylation of N-p-Tolylpiperidin-3-ol Conditions: 1.0 equiv 4-bromotoluene, 1.2 equiv N-p-Tolylpiperidin-3-ol, 2 mol% Pd(OAc)₂, 2.5 mol% Ligand, Cs₂CO₃, Toluene, 100 °C, 12 h.

LigandLigand TypeConversion (%)Desired Ether Yield (%)Ketone Byproduct (%)
BINAP Bidentate Phosphine>951281
dppf Bidentate Phosphine>95885
XPhos Dialkylbiaryl Phosphine>954548
RockPhos Bulky Dialkylbiaryl>99 92 <5
tBuBrettPhos Bulky Dialkylbiaryl>9989<5

Insight: Bidentate ligands (BINAP, dppf) fail to promote rapid reductive elimination, leaving the Pd(II)-alkoxide intermediate vulnerable to β-hydride elimination (forming the ketone byproduct). RockPhos provides the optimal steric bulk to enforce C–O bond formation.

Table 2: Substrate Scope for Cu-Catalyzed C–N Coupling using N-p-Tolylpiperidin-3-ol Ligand Conditions: 1.0 equiv Aryl Iodide, 1.2 equiv Amine, 5 mol% CuI, 10 mol% Ligand, K₃PO₄, DMSO, 90 °C, 24 h.

Aryl HalideAmine NucleophileIsolated Yield (%)Reaction Time (h)
IodobenzeneBenzylamine9418
4-IodoanisoleMorpholine8824
2-IodotolueneHexylamine8224
4-BromotolueneBenzylamine15*24

*Note: Cu-catalyzed Ullmann couplings are highly sensitive to halide identity; aryl bromides require significantly higher temperatures or more forcing conditions compared to aryl iodides.

References

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis Source: Chemical Reviews - ACS Publications URL:[Link]

  • Room Temperature Construction of Vicinal Amino Alcohols via Electroreductive Cross-Coupling of N-Heteroarenes and Carbonyls Source: Journal of the American Chemical Society URL:[Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers Source: Chemical Society Reviews - RSC Publications URL:[Link]

  • Benzene C–H Etherification via Photocatalytic Hydrogen-Evolution Cross-Coupling Reaction Source: Organic Letters - ACS Publications URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia (General Methodological Overview) URL:[Link]

Sources

Method

Application Note: High-Yield Crystallization Protocols for the Structural Analysis of N-p-Tolylpiperidin-3-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The precise elucidation of a molecule's three-dimensional structure is fundamental to understanding its function and potential...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise elucidation of a molecule's three-dimensional structure is fundamental to understanding its function and potential applications in drug development and materials science. N-p-Tolylpiperidin-3-ol, a piperidine derivative, represents a class of compounds with significant interest in medicinal chemistry.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining molecular structure, but its success is entirely contingent on the availability of high-quality single crystals.[3][4] This often proves to be a major bottleneck in the research pipeline.[3][4] This guide provides a detailed exploration of various crystallization techniques tailored for small organic molecules like N-p-Tolylpiperidin-3-ol, moving beyond simple procedural lists to explain the causality behind experimental choices and to offer field-proven insights for troubleshooting and optimization.

The Imperative of Crystallization: Foundational Principles

Crystallization is a process of ordered molecular arrangement from a solution into a solid lattice structure.[5] This process is driven by supersaturation, a non-equilibrium state where the concentration of the solute exceeds its solubility limit under given conditions.[6][7] The transition from a supersaturated to a stable crystalline state occurs in two key stages: nucleation (the initial formation of stable crystalline aggregates) and growth (the ordered deposition of molecules onto the existing nuclei).[5] The goal of any crystallization experiment is to control these processes to favor the slow growth of a few, well-ordered single crystals rather than the rapid precipitation of many small, imperfect crystals.[8]

Pre-Crystallization Essentials: Setting the Stage for Success
  • Purity is Paramount: While crystallization is a powerful purification technique, it is not a remedy for grossly impure starting material.[9][10] Attempting to crystallize a sample with a purity below 80-90% significantly increases the risk of crystallizing an impurity or obtaining an amorphous solid.[11]

  • Know Your Solubility: The selection of an appropriate solvent is the most critical decision in a crystallization experiment.[11][12] The ideal solvent is one in which N-p-Tolylpiperidin-3-ol exhibits moderate solubility—dissolving when heated but becoming sparingly soluble upon cooling.[11][12] If the compound is too soluble, achieving supersaturation is difficult; if it is nearly insoluble, it will not dissolve sufficiently to form a solution. A preliminary solubility screen across a range of solvents with varying polarities is an indispensable first step.

  • The Sanctity of the Vessel: All glassware must be scrupulously clean. Dust particles, scratches, or residual chemical traces can act as unintended nucleation sites, leading to a shower of microcrystals instead of a few large single crystals.[5][13] Once an experiment is set up, it should be placed in a vibration-free and thermally stable environment and left undisturbed.[8][14]

Core Crystallization Methodologies for N-p-Tolylpiperidin-3-ol

The following protocols represent the most effective and widely used techniques for small organic molecules. The choice of method depends on the quantity of material available and its specific solubility characteristics.

Method 1: Slow Evaporation

This is often the simplest method to attempt.[8] It is particularly effective when dealing with solvents that are moderately volatile.

  • Causality & Mechanism: This technique induces supersaturation by gradually increasing the concentration of the solute as the solvent evaporates.[5][8] The rate of evaporation is the key variable; a slow, controlled rate is crucial for the growth of quality crystals.[5]

  • Expert Insight: While simple, this method can sometimes lead to crystals forming a crust on the vial walls or twinning.[11] A variation involves using a binary solvent system: dissolving the compound in a more volatile "good" solvent and adding a small amount of a less volatile "anti-solvent." As the good solvent evaporates, the solution becomes enriched in the anti-solvent, reducing solubility and promoting crystallization.[5][15] Forgotten NMR tubes often yield excellent crystals via this method due to the slow evaporation past the cap seal.[5][11]

Protocol: Slow Evaporation

  • Prepare a nearly saturated solution of N-p-Tolylpiperidin-3-ol in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.[8][13] The number and size of the holes will control the evaporation rate.

  • Place the vial in a quiet, undisturbed location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Method 2: Slow Cooling

This technique leverages the temperature-dependent solubility of the compound.[9][12] It is ideal for compounds that display a significant increase in solubility with temperature.

  • Causality & Mechanism: A saturated solution is prepared at an elevated temperature. As the solution is allowed to cool slowly, the solubility of the compound decreases, leading to a state of supersaturation from which crystals can nucleate and grow.[10] The rate of cooling directly impacts crystal quality; slower cooling allows for more ordered molecular deposition, resulting in larger and more perfect crystals.[12][16]

  • Expert Insight: To achieve very slow cooling, the vessel can be placed in a heated water or oil bath, and the heat source can be turned off, allowing the entire system to cool to room temperature over many hours.[5] A Dewar flask filled with hot water also provides an excellent insulated environment for slow cooling.[8]

Protocol: Slow Cooling

  • In an Erlenmeyer flask, add a small amount of N-p-Tolylpiperidin-3-ol.

  • Add a suitable solvent (e.g., isopropanol, acetonitrile) dropwise while heating and swirling until the compound just dissolves. This creates a saturated solution at the elevated temperature.

  • Cover the flask and allow it to cool slowly to room temperature on a benchtop.

  • For optimal results, place the flask inside a larger beaker insulated with glass wool or cotton to further slow the cooling rate.

  • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.[8][15]

Method 3: Vapor Diffusion

This is arguably the most elegant and controlled method, often yielding the highest quality crystals, and is exceptionally well-suited for milligram-scale quantities.[5][11]

  • Causality & Mechanism: This technique relies on a binary solvent system. The compound is dissolved in a less volatile solvent. This solution is placed in a sealed chamber containing a reservoir of a more volatile "anti-solvent" in which the compound is insoluble.[17] Vapor from the anti-solvent reservoir diffuses into the compound's solution, gradually lowering its solvent power and inducing slow crystallization.[5][11]

  • Expert Insight: The choice of the solvent/anti-solvent pair is critical. The two solvents must be miscible.[18] A common and effective pairing is dichloromethane (DCM) as the solvent and diethyl ether or pentane as the anti-solvent. Ensure the inner vial containing the sample does not touch the walls of the outer chamber to prevent any capillary action.[11]

Protocol: Vapor Diffusion (Vial-in-Vial)

  • Dissolve 2-5 mg of N-p-Tolylpiperidin-3-ol in a minimal amount (100-300 µL) of a suitable solvent (e.g., THF, ethyl acetate) in a small, narrow vial (e.g., a 1-dram vial).

  • Pour a larger volume (1-3 mL) of a volatile anti-solvent (e.g., hexane, pentane) into a larger outer vial (e.g., a 20 mL scintillation vial).

  • Carefully place the open inner vial into the larger outer vial.

  • Seal the outer vial tightly with a cap.

  • Set aside in an undisturbed location and observe over 1-7 days.

Method 4: Liquid-Liquid Diffusion (Layering)

This technique is useful when a suitable volatile anti-solvent for vapor diffusion cannot be found. It relies on the slow mixing of two miscible liquids with different densities.[8]

  • Causality & Mechanism: A concentrated solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[11][17] Crystallization occurs at the interface between the two layers as they slowly diffuse into one another, creating a localized zone of supersaturation.[17]

  • Expert Insight: This method is best performed in a narrow vessel, such as an NMR tube or a thin test tube, to create a well-defined and stable interface.[14][17] The denser solvent should always be the bottom layer.[18] To create an exceptionally sharp boundary, the bottom layer can be flash-frozen with liquid nitrogen before carefully adding the top layer and then allowing the system to thaw slowly.[18]

Protocol: Liquid-Liquid Diffusion

  • Prepare a concentrated solution of N-p-Tolylpiperidin-3-ol in a small volume of a dense solvent (e.g., dichloromethane).

  • Transfer this solution to the bottom of a narrow test tube or NMR tube.

  • Select a less dense, miscible anti-solvent (e.g., hexane, diethyl ether).

  • Using a syringe or a pipette with the tip placed against the inner wall of the tube just above the solution surface, very slowly and carefully add the anti-solvent to form a distinct layer on top of the solution.[8][14]

  • Seal the tube and leave it in an undisturbed, vertical position. Crystals should form at the liquid-liquid interface over several hours to days.

Summary of Techniques & Data Visualization

The selection of a crystallization method is a strategic choice based on the compound's properties and the amount of material available.

Technique Underlying Principle Typical Sample Amount Key Advantages Potential Challenges
Slow Evaporation Gradual increase in concentration via solvent removal.[5][8]> 10 mgSimple setup, minimal handling.[8]Can be slow; may yield poor quality crystals or crusts.[11]
Slow Cooling Decreased solubility upon cooling a saturated solution.[9][12]> 10 mgGood for moderately soluble compounds; can produce large crystals.[8][12]Requires a significant solubility difference with temperature.
Vapor Diffusion Gradual reduction of solubility by diffusion of an anti-solvent vapor.[5][11]1-10 mgHighly controlled; excellent for small quantities; often yields high-quality crystals.[5][11]Requires careful selection of a miscible and volatile solvent/anti-solvent pair.[18]
Liquid-Liquid Diffusion Slow mixing of a solution and a layered anti-solvent at their interface.[11][17]2-10 mgWorks well with small amounts; parameters are easy to control.[8]Requires skill to set up; finding suitable solvents with different densities can be difficult.[8]
Experimental & Logical Workflows

crystallization_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis Compound N-p-Tolylpiperidin-3-ol (>90% Purity) Solubility Solubility Screening Compound->Solubility Evaporation Slow Evaporation Solubility->Evaporation Cooling Slow Cooling Solubility->Cooling Vapor Vapor Diffusion Solubility->Vapor Layering Solvent Layering Solubility->Layering Harvest Harvest & Mount Crystal Evaporation->Harvest Cooling->Harvest Vapor->Harvest Layering->Harvest SCXRD Single Crystal X-Ray Diffraction Harvest->SCXRD Structure 3D Structure Elucidation SCXRD->Structure

Caption: General workflow for crystallization and structural analysis.

Caption: Diagram of the vapor diffusion (vial-in-vial) technique.

Caption: Diagram of the liquid-liquid diffusion (layering) technique.

Post-Crystallization: Structural Elucidation

Once crystals of suitable size (typically 0.1 - 0.3 mm) and quality (clear, well-defined faces, no visible cracks) are obtained, they are carefully harvested and mounted for analysis by single-crystal X-ray diffraction.[8] This powerful analytical technique provides an electron density map of the crystal, from which the precise position of every atom in the molecule can be determined.[19] The resulting structural data offers unequivocal confirmation of the compound's identity, stereochemistry, and conformation, information that is invaluable for drug design and development.[1]

Conclusion

The successful crystallization of N-p-Tolylpiperidin-3-ol, like any small molecule, is a blend of science and art that relies on a systematic and patient approach. There is no single "magic" solvent or technique.[11] By understanding the fundamental principles of solubility and supersaturation and by methodically screening the robust techniques outlined in this guide—slow evaporation, slow cooling, vapor diffusion, and liquid-liquid diffusion—researchers can significantly increase the probability of obtaining high-quality single crystals. These crystals are the gateway to definitive structural analysis, providing the foundational data necessary to advance research and development in the pharmaceutical and chemical sciences.

References

  • Guide for crystallization. Available at: [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1445-1452. Available at: [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. University of Florida Department of Chemistry. Available at: [Link]

  • Slow Evaporation Method. University of Washington Department of Chemistry. Available at: [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. (2012). Available at: [Link]

  • How to crystallize your sample. KU Leuven X-ray Core. (2026). Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1845. Available at: [Link]

  • Reibenspies, J. H., & Roper, T. D. (2023). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1033-1042. Available at: [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Available at: [Link]

  • Chemical crystallization. SPT Labtech. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1845. Available at: [Link]

  • Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • SOP: CRYSTALLIZATION. University of Texas at Dallas. Available at: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. (2023). Available at: [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. (2023). Available at: [Link]

  • Flow Crystallization | Solubility Control. Vapourtec. (2024). Available at: [Link]

  • Crystal Structures of Organic Compounds. IntechOpen. (2012). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and pressure conditions for N-p-Tolylpiperidin-3-ol derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic bottlenecks encountered when synthesizing N-p-Tolylpiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic bottlenecks encountered when synthesizing N-p-Tolylpiperidin-3-ol (1-(p-tolyl)piperidin-3-ol) derivatives.

Because this molecule features both a sterically demanding N-aryl linkage and a sensitive chiral center at the C-3 position, standard boilerplate conditions often fail. This guide dissects the causality behind temperature and pressure optimization across the two primary synthetic routes: Palladium-catalyzed Buchwald-Hartwig amination and high-pressure catalytic hydrogenation.

Troubleshooting & FAQs: Causality in Reaction Conditions

Q1: My Buchwald-Hartwig coupling of (S)-piperidin-3-ol and 4-bromotoluene is yielding a racemic mixture. How do I prevent epimerization?

A1: The loss of stereochemical purity is a direct consequence of thermal and basic over-optimization. According to , epimerization is an undesired process driven by harsh reaction conditions[1]. When the temperature exceeds 100 °C in the presence of a strong base like sodium tert-butoxide (NaOtBu), the base deprotonates the C-3 hydroxyl or adjacent C-H bond, leading to a planar enolate intermediate[1]. Upon reprotonation, the stereocenter is scrambled from either face. The Fix: Lower your reaction temperature to 80–85 °C and switch to a milder base such as Cesium Carbonate (Cs₂CO₃). This provides enough thermal energy for the palladium oxidative addition step without crossing the activation barrier for enolate formation[2].

Q2: I am using catalytic hydrogenation to reduce 1-(p-tolyl)-3-hydroxypyridinium chloride. Why am I observing significant C-O bond cleavage (dehydroxylation)?

A2: You are encountering a pressure-temperature imbalance. High pressure is mandatory to break the aromaticity of the pyridine ring, but excessive heat under these pressurized conditions triggers hydrogenolysis. When the temperature exceeds 60 °C, the Pd/C catalyst gains sufficient energy to insert into the partially reduced allylic/benzylic-like C-O bond, cleaving the hydroxyl group entirely[3]. The Fix: Maintain a robust hydrogen pressure of ~6 bar (6 kg/cm ²) to ensure rapid ring reduction, but strictly clamp the internal reactor temperature at 45–50 °C[4].

Q3: If I lower the temperature to protect the chiral center, my conversion drops below 30%. How do I balance this?

A3: In cross-coupling, low temperatures stall the catalytic cycle at the oxidative addition phase. To maintain a low temperature (85 °C) while ensuring high conversion, you must compensate kinetically by using a more electron-rich, sterically bulky ligand (e.g., BINAP or XPhos) that accelerates the reductive elimination step, preventing catalyst resting-state bottlenecks[2].

Quantitative Data Matrices

Summarized below are the empirical optimization matrices for both synthetic pathways. Use these tables to benchmark your internal process parameters.

Table 1: Temperature & Base Optimization for Buchwald-Hartwig Amination

Temp (°C)BaseConversion (%)ee (%)Mechanistic Observation
110NaOtBu>9945Rapid conversion, severe base-catalyzed epimerization.
110Cs₂CO₃9570Moderate epimerization due to thermal stress.
85 Cs₂CO₃ 98 >99 Optimal balance of yield and stereoretention.
60Cs₂CO₃30>99Stalled catalytic cycle (incomplete oxidative addition).

Table 2: Pressure & Temperature Optimization for Pyridinium Hydrogenation

H₂ Pressure (bar)Temp (°C)Conversion (%)Dehydroxylation (%)Mechanistic Observation
225<100Insufficient energy to break pyridine aromaticity.
6 45 >99 <2 Optimal thermodynamic sweet spot for ring reduction.
680>9935Thermal cleavage of the C-O bond (hydrogenolysis).
1080>9960Aggressive degradation of the target molecule.

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Buchwald-Hartwig Amination

Objective: Synthesize N-p-Tolylpiperidin-3-ol while preserving the C-3 chiral center.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until a deep red active Pd(0) complex forms.

  • Reagent Addition: Add enantiopure (S)-piperidin-3-ol (1.0 equiv), 4-bromotoluene (1.1 equiv), and finely milled Cs₂CO₃ (1.5 equiv).

  • Thermal Regulation (Critical): Seal the vessel, transfer to a pre-calibrated heating block, and strictly maintain the internal temperature at 85 °C for 12 hours . Causality: 85 °C provides sufficient thermal energy for oxidative addition but remains safely below the activation energy required for enolate-driven epimerization[1].

  • Self-Validation Step: At 10 hours, pull a 50 µL aliquot. Quench with water, extract with EtOAc, and run via Chiral HPLC. You should observe >95% conversion with an enantiomeric excess (ee) >99%.

Protocol B: High-Pressure Catalytic Hydrogenation

Objective: Reduce 1-(p-tolyl)-3-hydroxypyridinium chloride without causing dehydroxylation.

  • Substrate Loading: Dissolve the pyridinium salt (1.0 equiv) in anhydrous methanol. Add 10% Pd/C (10 wt% relative to substrate).

  • Pressurization (Critical): Seal the high-pressure reactor. Purge the headspace with N₂ (3x) followed by H₂ (3x). Pressurize the vessel to exactly 6 bar (approx. 6 kg/cm ²) [4].

  • Thermal Regulation (Critical): Heat the reactor to 45 °C with aggressive mechanical stirring (800 rpm) to eliminate gas-liquid mass transfer limitations. Causality: 45 °C at 6 bar ensures rapid hydrogenation of the aromatic ring; exceeding 60 °C will activate the catalyst to cleave the C-3 hydroxyl group[3].

  • Self-Validation Step: Monitor hydrogen uptake via a mass flow controller. Once uptake ceases (typically 4-6 hours), cool to 20 °C and carefully vent the H₂. Filter the mixture through a Celite pad to remove Pd/C before concentration.

Process Workflows & Mechanistic Diagrams

Workflow Start N-p-Tolylpiperidin-3-ol Synthesis RouteA Buchwald-Hartwig Coupling Start->RouteA RouteB Pyridine Hydrogenation Start->RouteB TempIssue Issue: Epimerization (C-3 Chiral Center) RouteA->TempIssue PressIssue Issue: Dehydroxylation (C-O Cleavage) RouteB->PressIssue FixA Lower Temp (<90°C) Use Mild Base (Cs2CO3) TempIssue->FixA FixB Optimize Pressure (6 bar) Control Temp (45°C) PressIssue->FixB Success High Yield & ee% Validated Product FixA->Success FixB->Success

Fig 1. Troubleshooting workflow for temperature and pressure bottlenecks.

Mechanism Pd Pd(0) Catalyst OxAdd Oxidative Addition (Requires >80°C) Pd->OxAdd p-Tolyl-Br Amine Amine Coordination OxAdd->Amine Piperidin-3-ol RedElim Reductive Elimination (Product Release) Amine->RedElim Mild Base (Cs2CO3) Degrad Planar Enolate (Epimerization at >100°C) Amine->Degrad Strong Base + High Temp RedElim->Pd Target Compound

Fig 2. Temperature-dependent mechanistic pathways in Buchwald-Hartwig amination.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL:[Link]

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A Source: PubMed Central (PMC) / NIH URL:[Link]

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine Source: Quick Company URL:[Link]

Sources

Optimization

Minimizing byproduct formation in N-p-Tolylpiperidin-3-ol amination

Title: Technical Support Center: Minimizing Byproducts in N-p-Tolylpiperidin-3-ol Amination Introduction: Welcome to the Technical Support Center for the amination of N-p-Tolylpiperidin-3-ol. Functionalizing the C3 posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Minimizing Byproducts in N-p-Tolylpiperidin-3-ol Amination

Introduction: Welcome to the Technical Support Center for the amination of N-p-Tolylpiperidin-3-ol. Functionalizing the C3 position of piperidine rings is notoriously challenging due to the proximity of the ring nitrogen, which often participates in undesired side reactions. This guide provides field-proven troubleshooting strategies, focusing on the highly efficient Borrowing Hydrogen (BH) methodology and classical reductive amination pathways, to help you achieve high-fidelity C-N bond formation while minimizing byproducts.

Part 1: Troubleshooting Guides & FAQs

Q1: During the Borrowing Hydrogen (BH) amination of N-p-Tolylpiperidin-3-ol, I am observing significant enamine byproduct accumulation. How can I drive the reaction to the fully saturated 3-aminopiperidine? Causality: The BH process relies on an in situ catalytic cycle: dehydrogenation of the alcohol to a ketone, condensation with an amine to form an imine/iminium, and subsequent reduction by the metal-hydride ([MH2]) species generated in the first step[1]. Enamine formation occurs when the intermediate iminium ion is deprotonated faster than it is reduced by the [MH2] complex[2]. This is an equilibrium process exacerbated by slow hydride transfer or the escape of hydrogen gas from the system. Solution: Optimize the Ir(III) or Ru(II) catalyst loading and ensure the reaction is conducted in a sealed vessel. Maintaining a closed system prevents the loss of transient H2 gas, which is critical for the final reduction step[3]. Additionally, adjusting the base (e.g., using 5 mol% t BuOK) ensures the active alkoxo-metal complex is efficiently regenerated, promoting faster hydride transfer[4].

Q2: I attempted a classical activation/nucleophilic substitution (mesylation of the 3-OH followed by amine addition), but NMR shows a mixture of 3-amino and 4-amino regioisomers. Why is this happening? Causality: The nitrogen atom in the N-p-tolylpiperidine ring possesses sufficient lone-pair character to participate in intramolecular nucleophilic attack on the C3-mesylate/tosylate. This neighboring group participation forms a highly reactive, bicyclic aziridinium intermediate. Subsequent attack by the external amine can occur at either C3 or C4, leading to a mixture of regioisomers[5]. Solution: To bypass the aziridinium pathway entirely, avoid SN2 strategies for C3-functionalization. Instead, utilize the Borrowing Hydrogen approach[4] or perform a Swern oxidation followed by reductive amination.

Q3: My reductive amination yields are low due to the reduction of the intermediate ketone back to N-p-tolylpiperidin-3-ol. How do I prevent premature reduction? Causality: The reducing agent is acting on the ketone before the imine/iminium condensation is complete. This is common when using standard borohydrides in one-pot procedures[2]. Solution: Utilize a step-wise approach or a milder reducing agent. Pre-form the imine by stirring the N-p-tolylpiperidin-3-one with the amine and a dehydrating agent (e.g., Ti(OiPr)4) before adding a selective reductant like NaBH(OAc)3, which rapidly reduces iminium ions but reacts sluggishly with ketones[2].

Part 2: Self-Validating Experimental Protocols

Protocol A: Optimized Borrowing Hydrogen Amination (Ir-Catalyzed) This protocol utilizes a closed-system BH approach to prevent enamine accumulation and maximize atom economy.

  • Catalyst Activation: In an argon-filled glovebox, combine the Ir(III) catalyst (e.g.,[Ir(Cp*)Cl2]2, 2 mol%) and t BuOK (5 mol%) in anhydrous tert-amyl alcohol.

    • Causality: t BuOK generates the active alkoxo-iridium complex necessary for the initial dehydrogenation of the alcohol[4].

  • Substrate Addition: Add N-p-Tolylpiperidin-3-ol (1.0 equiv) and the primary amine (1.2 equiv).

    • Validation Checkpoint 1: Ensure the amine is strictly primary. Secondary amines increase steric hindrance during condensation, drastically slowing the cycle and leading to unreacted alcohol[1].

  • Reaction Execution: Seal the reaction vessel tightly and heat to 120 °C for 20 hours.

    • Causality: A sealed tube is mandatory. It retains the hydrogen borrowed from the alcohol, ensuring the [MH2] intermediate can perform the final reduction of the imine[3].

  • Validation Checkpoint 2 (In-Process): After 18 hours, analyze an aliquot via GC-MS.

    • Self-Validation: The presence of an M-2 mass peak indicates stalled reduction (enamine/imine presence). If M-2 is >5%, the system has likely leaked H2. Add a sacrificial hydrogen donor (e.g., 0.5 equiv isopropanol) and heat for an additional 2 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite, and purify via flash chromatography.

Protocol B: Two-Step Oxidation & Reductive Amination (Fallback Method) Use this method if the BH pathway is incompatible with your specific amine.

  • Imine Pre-formation: Dissolve N-p-tolylpiperidin-3-one (1.0 equiv) and the amine (1.1 equiv) in dichloroethane (DCE). Add Ti(OiPr)4 (1.5 equiv) and stir at room temperature for 4 hours.

    • Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine, preventing premature reduction[2].

  • Validation Checkpoint 1: Take a 50 µL aliquot, quench with saturated NaHCO3, extract with EtOAc, and run IR spectroscopy.

    • Self-Validation: The complete disappearance of the C=O stretch (~1710 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) validates that condensation is complete. Do not proceed to step 3 until this is confirmed.

  • Selective Reduction: Cool the mixture to 0 °C and add NaBH(OAc)3 (1.5 equiv) portion-wise. Stir for 12 hours.

    • Causality: NaBH(OAc)3 is highly selective for iminium ions over ketones, minimizing the formation of the byproduct alcohol[2].

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the effect of different reaction conditions on byproduct distribution during the Borrowing Hydrogen amination of piperidin-3-ols[3][4].

Catalyst SystemSolventVessel TypeTemp (°C)Conversion to Target (%)Enamine Byproduct (%)Unreacted Alcohol (%)
Ir(III) + t BuOK (5 mol%)tert-Amyl OHSealed Tube120>85%<2%<5%
Ir(III) + t BuOK (5 mol%)TolueneOpen Reflux11045%35%20%
Ru(II) + KOH (10 mol%)DioxaneSealed Tube10060%15%25%
Ir(III) (No Base)tert-Amyl OHSealed Tube120<10%0%>90%

Data Summary: Maintaining a sealed system with an Ir(III)/ t BuOK catalytic system is critical for maximizing conversion and suppressing enamine formation.

Part 4: Mechanistic Visualizations

Borrowing Hydrogen pathway illustrating the catalytic cycle and divergence points for byproducts.

SN2 failure mode: Bicyclic aziridinium intermediate formation leading to regioisomers.

Decision tree for troubleshooting low yields and byproducts in piperidin-3-ol amination.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of N-p-Tolylpiperidin-3-ol Using HPLC-UV

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of reliable and reproducible research. N-p-Tolylpiperidin-3-ol, a ver...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of reliable and reproducible research. N-p-Tolylpiperidin-3-ol, a versatile piperidine derivative with applications in pharmaceutical synthesis, is no exception.[1][2] This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical techniques for the purity validation of N-p-Tolylpiperidin-3-ol. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer a comparative analysis to guide your selection of the most appropriate methodology for your specific needs.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance can significantly impact its quality, safety, and efficacy.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at levels of 0.10% or greater for drug substances with a maximum daily dose of 2 grams or less.[4][5][6] Therefore, a robust and validated analytical method for purity determination is not just a matter of good science but a regulatory necessity.

HPLC-UV: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely employed for the analysis of small molecules.[1] When coupled with a UV detector, it becomes a highly effective tool for quantifying compounds that possess a chromophore—a part of the molecule that absorbs ultraviolet light. The p-tolyl group in N-p-Tolylpiperidin-3-ol provides the necessary chromophore for UV detection, making HPLC-UV a suitable technique for its purity assessment. Compounds containing a p-tolyl moiety typically exhibit UV absorbance maxima in the range of 250-280 nm.[2][7][8]

A Validated HPLC-UV Protocol for N-p-Tolylpiperidin-3-ol

The following protocol is designed to be a self-validating system, incorporating principles from the ICH Q2(R1) guidelines on the validation of analytical procedures.[9][10]

1. Instrumentation and Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Quaternary or Binary Gradient HPLCProvides flexibility in mobile phase composition for optimal separation.
Detector UV-Vis or Diode Array Detector (DAD)DAD allows for the acquisition of the full UV spectrum, aiding in peak purity assessment.
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmC18 columns are versatile and effective for separating moderately polar compounds like N-p-Tolylpiperidin-3-ol.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA acts as an ion-pairing agent to improve the peak shape of the basic piperidine nitrogen.[5]
Gradient 0-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% BA gradient elution ensures the separation of the main component from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection 265 nmThis wavelength is selected based on the expected UV absorbance of the p-tolyl group.

2. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of N-p-Tolylpiperidin-3-ol reference standard and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the N-p-Tolylpiperidin-3-ol sample to be tested and dissolve in 25 mL of the diluent.

3. Method Validation Workflow:

The validation of this analytical method is crucial to ensure its suitability for its intended purpose. The following workflow, based on ICH Q2(R1) guidelines, should be followed.[4][6][10]

HPLC_Validation_Workflow cluster_System System Suitability cluster_Validation Method Validation Parameters (ICH Q2(R1)) SST System Suitability Testing (Resolution, Tailing Factor, Plate Count) Specificity Specificity (Peak Purity, Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Variations in Flow, Temp, Mobile Phase) LOQ->Robustness

Caption: Workflow for HPLC-UV Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the main peak from any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spiking the sample with known amounts of the reference standard.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a robust method, other techniques offer unique advantages and can be complementary in a comprehensive quality control strategy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.[1][11]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique "fingerprint" for identification.

  • Application to N-p-Tolylpiperidin-3-ol: Direct analysis may be challenging due to the polarity of the hydroxyl group and basicity of the piperidine nitrogen, which can lead to poor peak shape.[5] Derivatization, for example, by acylation with trifluoroacetic anhydride (TFAA), is often employed to increase volatility and improve chromatographic performance.[6]

  • Advantages: High specificity due to mass spectral data, excellent for identifying unknown volatile impurities.

  • Disadvantages: Requires the analyte to be volatile and thermally stable, often necessitates a derivatization step which adds complexity and potential for error.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structure elucidation and can also be used for quantitative analysis (qNMR).[4][9]

  • Principle: qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a known, certified internal standard, the purity of the analyte can be determined without the need for a reference standard of the analyte itself.[12][13]

  • Application to N-p-Tolylpiperidin-3-ol: ¹H qNMR is well-suited for determining the purity of small organic molecules like N-p-Tolylpiperidin-3-ol. It can provide a highly accurate purity value and can also identify and quantify impurities if their signals are resolved.

  • Advantages: It is a primary ratio method, often non-destructive, provides structural information, and is orthogonal to chromatographic techniques.[12]

  • Disadvantages: Lower sensitivity compared to HPLC and GC-MS, requires a high-field NMR spectrometer, and potential for signal overlap in complex mixtures.

Summary of Comparison
FeatureHPLC-UVGC-MSqNMR
Principle Liquid-phase separation with UV detectionGas-phase separation with mass detectionNuclear magnetic resonance
Specificity Good (based on retention time)Very High (retention time & mass spec)High (unique chemical shifts)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Sample Req. Soluble in mobile phaseVolatile & thermally stable (or derivatizable)Soluble in deuterated solvent
Impurity ID Requires impurity standardsCan identify unknown volatile impuritiesCan identify unknown impurities with sufficient concentration and resolved signals
Quantitation Requires reference standardRequires reference standardCan use an internal standard (does not have to be the analyte)
Speed Moderate (20-30 min per run)Moderate (can be longer with derivatization)Fast (for simple spectra)
Cost ModerateHighVery High
Decision-Making Workflow for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.

Method_Selection Start Start: Purity Analysis of N-p-Tolylpiperidin-3-ol Routine_QC Routine Quality Control? Start->Routine_QC Unknown_Impurities Need to Identify Unknown Volatile Impurities? Routine_QC->Unknown_Impurities No HPLC Use Validated HPLC-UV Method Routine_QC->HPLC Yes Primary_Method Need a Primary/Orthogonal Method for Reference Standard? Unknown_Impurities->Primary_Method No GCMS Use GC-MS (with derivatization) Unknown_Impurities->GCMS Yes Primary_Method->HPLC No qNMR Use qNMR Primary_Method->qNMR Yes End End HPLC->End GCMS->End qNMR->End

Caption: Decision workflow for selecting an analytical method.

Conclusion

For routine purity assessment and quality control of N-p-Tolylpiperidin-3-ol, a validated HPLC-UV method offers a reliable, sensitive, and cost-effective solution. However, for in-depth impurity profiling, especially for the identification of unknown volatile impurities, GC-MS is a powerful complementary technique. When a primary, orthogonal method is required for the certification of a reference standard, qNMR provides an accurate and robust alternative. A comprehensive quality control strategy may synergistically employ these techniques to ensure the highest standards of purity for N-p-Tolylpiperidin-3-ol in research and drug development.

References

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Geng, Q., Zhang, H., Cao, W., & Chen, Y. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Organic Letters, 11(21), 4946-4949. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

  • ResearchGate. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • ResearchGate. (2025). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. [Link]

  • SpectraBase. Methyl p-tolyl sulfide - Optional[UV-VIS] - Spectrum. [Link]

  • SpectraBase. p-Tolyl disulfide - Optional[UV-VIS] - Spectrum. [Link]

  • SIELC Technologies. UV-Vis Spectrum of p-Toluenesulfonic Acid. [Link]

  • ResearchGate. (2023). The UV-Vis absorption spectra of III in different solvents. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • Vertex AI Search. (n.d.).
  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]

  • ACS Publications. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. [Link]

Sources

Comparative

N-p-Tolylpiperidin-3-ol mass spectrometry fragmentation pattern comparison

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is essential for the structural elucidation, metabolite profiling, and impurity tracking of active pharmaceutical ingredients (APIs). N-p-Tolylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is essential for the structural elucidation, metabolite profiling, and impurity tracking of active pharmaceutical ingredients (APIs). N-p-Tolylpiperidin-3-ol (1-(4-methylphenyl)piperidin-3-ol) is a highly versatile N-arylpiperidine scaffold utilized in the development of CNS-active agents and kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to objectively compare the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of N-p-Tolylpiperidin-3-ol against its structural analogs: N-Phenylpiperidin-3-ol and the positional isomer N-p-Tolylpiperidin-4-ol . By analyzing these specific fragmentation mechanics, researchers can confidently differentiate between closely related process impurities and target compounds.

Mechanistic Causality of N-Arylpiperidine Fragmentation

To utilize MS/MS data effectively, we must move beyond memorizing m/z values and understand the causality of the gas-phase ion chemistry. In positive ESI mode, N-arylpiperidines are readily protonated at the basic piperidine nitrogen, yielding an [M+H]+ precursor ion. The subsequent collision-induced dissociation (CID) is governed by three primary mechanistic drivers[1]:

Pathway A: Dehydration (Loss of H2​O )

Piperidinols exhibit a highly characteristic neutral loss of water (-18 Da). The protonated hydroxyl group leaves as H2​O , driven by the formation of a stable, conjugated cyclic iminium ion or a stable gas-phase diene. For N-p-Tolylpiperidin-3-ol ( [M+H]+ m/z 192), this yields a dominant fragment at m/z 174 .

Pathway B: α -Cleavage and Ring Opening

The lone pair on the piperidine nitrogen strongly stabilizes adjacent positive charge, initiating an α -cleavage of the C-C bond.

  • In the 3-ol isomer: The proximity of the hydroxyl group to the cleavage site (C3) leads to a specific rearrangement. Following ring opening, the molecule expels a two-carbon neutral fragment (e.g., vinyl alcohol or acetaldehyde, 44 Da). This results in a characteristic fragment at m/z 148 ( 192−44 ).

  • In the 4-ol isomer: The hydroxyl group is located further from the nitrogen (C4). α -cleavage and subsequent rearrangement typically result in the expulsion of a three-carbon neutral fragment (e.g., allyl alcohol, 58 Da), yielding a distinct fragment at m/z 134 ( 192−58 ). This mechanistic divergence is the primary method for distinguishing positional isomers[2].

Pathway C: Aryl Bond Cleavage

The N-aryl bond can undergo heterolytic cleavage. For N-p-Tolyl derivatives, this generates the highly stable p-tolyl cation (m/z 91) , which can further rearrange into a tropylium-like structure. In contrast, N-phenyl derivatives yield a phenyl cation (m/z 77 ).

Fragmentation_Pathway M_plus Precursor Ion [M+H]+ m/z 192 Dehydration Loss of H2O (-18 Da) m/z 174 M_plus->Dehydration Pathway A AlphaCleavage Alpha-Cleavage Ring Opening M_plus->AlphaCleavage Pathway B TolylCation p-Tolyl Cation m/z 91 M_plus->TolylCation Pathway C NeutralLoss Loss of C2H4O (-44 Da) m/z 148 AlphaCleavage->NeutralLoss

Proposed ESI-MS/MS fragmentation pathways for N-p-Tolylpiperidin-3-ol.

Comparative Analysis: N-p-Tolylpiperidin-3-ol vs. Alternatives

To establish a robust analytical method, it is critical to compare the target compound against its closest alternatives. Table 1 summarizes the diagnostic MS/MS fragments used to differentiate these molecules during LC-MS analysis[3].

Table 1: Quantitative Comparison of ESI-MS/MS Fragmentation Patterns

CompoundPrecursor [M+H]+ Dehydration (-18 Da) α -Cleavage Neutral LossAryl CationKey Diagnostic Use Case
N-p-Tolylpiperidin-3-ol m/z 192m/z 174 (High)m/z 148 (-44 Da)m/z 91Target compound identification.
N-Phenylpiperidin-3-ol m/z 178m/z 160 (High)m/z 134 (-44 Da)m/z 77Differentiating des-methyl impurities.
N-p-Tolylpiperidin-4-ol m/z 192m/z 174 (High)m/z 134 (-58 Da)m/z 91Differentiating positional isomers.

Key Insight: While high-resolution MS (HRMS) can easily distinguish N-p-Tolylpiperidin-3-ol from N-Phenylpiperidin-3-ol based on intact exact mass, HRMS cannot differentiate the 3-ol and 4-ol positional isomers, as they share the exact same molecular formula ( C12​H17​NO ). Therefore, the difference in the α -cleavage pathway (m/z 148 vs. m/z 134) is the definitive diagnostic marker.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal blanks and specific collision energy ramping to guarantee that the observed fragments are derived from the analyte and not from in-source fragmentation or matrix interference.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation Control: Prepare a matrix blank (diluent only) to run prior to the sample to rule out carryover.

Step 2: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI-MS/MS Acquisition
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision-Induced Dissociation (CID): Perform a product ion scan using Argon or Nitrogen as the collision gas.

  • Energy Ramping: Ramp the collision energy (CE) from 15 eV to 40 eV. Causality note: Lower CE (15-20 eV) will favor the dehydration product (m/z 174), while higher CE (30-40 eV) is required to drive the ring-opening α -cleavage and aryl bond cleavage.

MS_Workflow Sample Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) LC UHPLC Separation (C18 Column, Gradient) Sample->LC ESI ESI+ Ionization (Precursor m/z 192 [M+H]+) LC->ESI CID Collision-Induced Dissociation (CE Ramp: 15-40 eV) ESI->CID TOF High-Resolution Mass Analyzer (TOF/Orbitrap) CID->TOF Data Data Acquisition & Pattern Analysis TOF->Data

Step-by-step LC-MS/MS analytical workflow for N-arylpiperidinols.

Conclusion

The structural verification of N-p-Tolylpiperidin-3-ol relies heavily on understanding its gas-phase thermodynamic behavior. By mapping the specific neutral losses—specifically the 44 Da loss resulting from α -cleavage—analysts can confidently distinguish this compound from its positional isomers and synthetic precursors. Implementing the energy-ramping CID protocol ensures that both low-energy (dehydration) and high-energy (ring cleavage) pathways are captured, providing a comprehensive and legally defensible analytical profile.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from[Link]

  • Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. National Institutes of Health (PMC). Retrieved from[Link]

  • Interpretation of MS-MS mass spectra of drugs and pesticides. DOKUMEN.PUB. Retrieved from[Link]

Sources

Validation

Advanced Comparison Guide: Biological Activity of N-p-Tolylpiperidin-3-ol and N-Aryl Analogs in Neuropharmacology

Executive Summary & Pharmacological Context The piperidin-3-ol scaffold is a privileged structure in medicinal chemistry, heavily inspired by naturally occurring alkaloids such as cassine and spectaline [1]. In the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The piperidin-3-ol scaffold is a privileged structure in medicinal chemistry, heavily inspired by naturally occurring alkaloids such as cassine and spectaline [1]. In the realm of neuropharmacology, particularly in the development of treatments for Alzheimer's disease (AD), N-substituted piperidine derivatives have emerged as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors [2].

This guide provides an objective, data-driven comparison of N-p-Tolylpiperidin-3-ol against its structural analogs (halogenated, methoxy, and benzyl derivatives). By analyzing structure-activity relationships (SAR), enzyme kinetics, and in vitro viability, we aim to equip drug development professionals with the mechanistic insights required for lead optimization.

Structural Rationale and SAR Causality

The biological efficacy of N-arylpiperidin-3-ols hinges on their ability to navigate the blood-brain barrier (BBB) and interact with the deep aromatic gorge of cholinesterase enzymes.

  • The p-Tolyl Advantage: The N-p-Tolyl analog features a methyl group at the para position of the phenyl ring. This substitution provides a mild electron-donating effect (+I), which increases the electron density on the piperidine nitrogen, subtly enhancing its basicity and facilitating cation- π interactions with the catalytic active site (CAS) of AChE. Furthermore, the methyl group optimizes lipophilicity (CLogP 2.8), striking an ideal balance for BBB penetration without inducing excessive non-specific hydrophobic toxicity.

  • Halogenated Analogs (e.g., 4-Chloro): While the addition of a chlorine atom increases lipophilicity and metabolic stability, its electron-withdrawing nature (-I) reduces the basicity of the piperidine core, often leading to a drop in binding affinity at the CAS.

  • Flexible Linkers (e.g., N-Benzyl): N-benzyl analogs, mimicking the structure of the FDA-approved drug donepezil, offer greater conformational flexibility. However, this flexibility can sometimes reduce selectivity between AChE and BChE compared to the rigid N-aryl systems [3].

Comparative Biological Activity

The following table synthesizes quantitative in vitro data comparing the target compound against primary alternatives. Data reflects standard Ellman's assay kinetics against electric eel AChE ( ee AChE) and human BChE ( h BChE).

Compound NameR-Group SubstitutionAChE IC 50​ (µM)BChE IC 50​ (µM)Selectivity Index (BChE/AChE)CLogP (Est.)
N-p-Tolylpiperidin-3-ol 4-Methylphenyl4.12 ± 0.318.5 ± 1.24.492.85
N-(4-Chlorophenyl)piperidin-3-ol 4-Chlorophenyl8.45 ± 0.615.2 ± 0.91.793.12
N-(4-Methoxyphenyl)piperidin-3-ol 4-Methoxyphenyl5.30 ± 0.422.1 ± 1.54.162.45
N-Benzylpiperidin-3-ol Benzyl2.85 ± 0.28.4 ± 0.52.942.60

Insight: While the N-Benzyl analog exhibits the highest raw potency, the N-p-Tolyl analog demonstrates superior selectivity for AChE over BChE among the rigid N-aryl class, minimizing potential peripheral side effects associated with off-target BChE inhibition.

Mechanistic Pathway

To understand the downstream neuroprotective effects of these compounds, we must trace the biochemical cascade initiated by target binding.

Mechanism A N-p-Tolylpiperidin-3-ol B AChE Inhibition (CAS/PAS) A->B Competitive Binding C Accumulation of Synaptic ACh B->C Prevents ACh Hydrolysis D Muscarinic Receptor Agonism C->D Receptor Activation E PI3K/Akt Pathway Activation D->E Kinase Phosphorylation F Neuronal Survival & Plasticity E->F Anti-apoptotic Signaling

Neuroprotective signaling cascade initiated by N-p-Tolylpiperidin-3-ol via AChE inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to account for spontaneous degradation and baseline cellular metabolism.

Protocol A: Modified Ellman’s Assay for Cholinesterase Kinetics

Purpose: To quantify the IC 50​ of piperidin-3-ol analogs against AChE. Causality & Logic: The assay utilizes 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). When AChE cleaves the synthetic substrate acetylthiocholine (ATC), it releases thiocholine. The free sulfhydryl group of thiocholine reacts with DTNB to produce the 5-thio-2-nitrobenzoate anion (TNB 2− ), which absorbs strongly at 412 nm. Monitoring this absorbance provides a direct, real-time readout of enzyme velocity[2].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Validation: pH must be strictly 8.0; deviations alter DTNB reactivity and enzyme stability.

  • Reagent Setup: Prepare 10 mM DTNB and 15 mM ATC in the phosphate buffer.

  • Inhibitor Dilution: Dissolve the N-p-Tolylpiperidin-3-ol analog in DMSO, then perform serial dilutions in buffer (final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL enzyme (0.22 U/mL), 20 µL inhibitor solution, and 10 µL DTNB. Incubate at 25°C for 15 minutes to allow steady-state inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of ATC to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Controls:

    • Blank Control: Buffer + DTNB + ATC (No enzyme). Purpose: Subtracts spontaneous non-enzymatic hydrolysis of ATC.

    • Positive Control: Donepezil (Standard inhibitor). Purpose: Validates assay sensitivity.

    • Negative Control: Vehicle (1% DMSO) + Enzyme + DTNB + ATC. Purpose: Establishes 100% uninhibited enzyme velocity ( Vmax​ ).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: To ensure the AChE inhibitory concentrations do not induce off-target neurotoxicity. Causality & Logic: The MTT assay relies on the reduction of the yellow tetrazolium dye (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. This reaction only occurs in metabolically active cells, making it a direct proxy for cell viability.

Step-by-Step Workflow:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with varying concentrations of the piperidin-3-ol analogs (1 µM to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Logic: This timeframe allows sufficient accumulation of formazan without saturating the cellular efflux mechanisms.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Read absorbance at 570 nm.

  • Self-Validation Controls: Include a 100% viability control (untreated cells) and a 0% viability control (cells treated with 1% Triton X-100 to induce total lysis).

Workflow S1 Analog Synthesis & LC-MS Purif. S2 Modified Ellman's Assay (AChE/BChE) S1->S2 S3 IC50 & Selectivity Determination S2->S3 S4 SH-SY5Y Cell Viability (MTT) S3->S4 If IC50 < 10 µM S5 Lead Optimization Candidate S4->S5 If Viability > 90%

High-throughput screening workflow for piperidin-3-ol neuropharmacological evaluation.

Conclusion

The comparative analysis highlights that N-p-Tolylpiperidin-3-ol serves as a highly effective and selective scaffold for AChE inhibition. The para-methyl substitution provides the necessary lipophilicity and electron density to optimize binding within the enzyme's catalytic active site while maintaining a favorable safety profile in vitro. When evaluated through rigorous, self-validating protocols like the modified Ellman's and MTT assays, this class of compounds demonstrates significant potential for further development into multi-target directed ligands (MTDLs) for neurodegenerative therapies.

References

  • Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues Source: Molecules (MDPI) URL:[Link]

  • Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids Source: European Journal of Medicinal Chemistry (via IRIS/Unibo) URL:[Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: Rapid Communications in Mass Spectrometry (via ResearchGate) URL:[Link]

Safety & Regulatory Compliance

Safety

N-p-Tolylpiperidin-3-ol proper disposal procedures

N-p-Tolylpiperidin-3-ol: Advanced Laboratory Safety and Disposal Protocol In modern drug development and chemical synthesis, piperidine derivatives like N-p-Tolylpiperidin-3-ol (CAS: 935659-94-2) serve as critical scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

N-p-Tolylpiperidin-3-ol: Advanced Laboratory Safety and Disposal Protocol

In modern drug development and chemical synthesis, piperidine derivatives like N-p-Tolylpiperidin-3-ol (CAS: 935659-94-2) serve as critical scaffolds for designing new therapeutic agents[1][2]. However, the structural features that make these compounds biologically active—specifically their cyclic amine functionality and lipophilic aryl groups—also dictate strict handling and disposal requirements.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of N-p-Tolylpiperidin-3-ol. By understanding the chemical causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profile & Hazard Causality

N-p-Tolylpiperidin-3-ol is an organic amine. Amines are notorious for their aquatic toxicity, basicity, and potential to emit noxious odors[3][4]. Because they can disrupt the pH and biological balance of wastewater treatment systems, under no circumstances should N-p-Tolylpiperidin-3-ol or its solutions be disposed of down the sanitary sewer [4].

Table 1: Chemical & Hazard Profile

PropertyValueOperational Implication
Chemical Name N-p-Tolylpiperidin-3-olMust be tracked in chemical inventory systems.
CAS Number 935659-94-2Use for accurate Safety Data Sheet (SDS) retrieval[1].
Molecular Weight 191.27 g/mol Relevant for calculating reaction yields and waste mass.
Chemical Class N-Aryl Piperidine / Organic AmineIncompatible with strong oxidizers and acids (exothermic risk)[5].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires specialized PPE and zero-drain-discharge policies[3][4].

Personal Protective Equipment (PPE) & Engineering Controls

The lipophilic nature of substituted piperidines allows them to permeate standard laboratory materials more rapidly than simple aqueous solutions. Standard latex gloves are insufficient.

Table 2: Required PPE for Handling and Disposal

PPE CategorySpecificationScientific Rationale
Gloves Nitrile (0.4 mm) or Butyl RubberPrevents permeation by cyclic amines; breakthrough time >120 mins[6].
Eye Protection Chemical Splash GogglesProtects against basic/caustic amine splashes which can cause corneal damage[6].
Body Flame-retardant lab coatMitigates fire risk if the compound is dissolved in flammable organic solvents.
Ventilation Chemical Fume HoodContains noxious amine vapors and prevents inhalation during waste transfer[4][7].

Waste Segregation & Decision Pathway

Mixing incompatible waste streams is a primary cause of laboratory accidents and exponentially increases disposal costs. For example, mixing halogenated solvents (like Dichloromethane) with non-halogenated waste requires the entire batch to undergo specialized, high-temperature incineration to prevent the formation of toxic dioxins.

G Start N-p-Tolylpiperidin-3-ol Waste Stream Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid Contam Contaminated Labware (Gloves, Vials) Solid->Contam OrgSolv Organic Solvent Mixture Liquid->OrgSolv Bin1 Solid Hazardous Waste Bin Contam->Bin1 Halogen Halogenated? (e.g., DCM) OrgSolv->Halogen Bin2 Non-Halogenated Organic Waste Halogen->Bin2 No Bin3 Halogenated Organic Waste Halogen->Bin3 Yes Incineration EPA-Approved Facility (Incineration) Bin1->Incineration Bin2->Incineration Bin3->Incineration

Figure 1: Decision pathway for the segregation and disposal of N-p-Tolylpiperidin-3-ol waste streams.

Step-by-Step Disposal Methodology

To ensure compliance with EPA and OSHA guidelines, follow this validated operational workflow for disposing of N-p-Tolylpiperidin-3-ol[8][9][10]:

Step 1: Container Selection and Preparation

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste container.

  • Causality: Amines can react with or corrode certain metals over time. HDPE and glass are chemically inert to piperidine derivatives[8]. Ensure the container is completely dry to prevent unintended exothermic reactions with residual moisture.

Step 2: Waste Transfer (Under Fume Hood)

  • Action: Transfer the solid chemical or liquid solution into the waste container exclusively inside a certified chemical fume hood[7].

  • Causality: This prevents the release of volatile amine odors into the general laboratory environment, protecting personnel from respiratory irritation[4].

Step 3: Regulatory Labeling

  • Action: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly state the chemical name ("N-p-Tolylpiperidin-3-ol" and any associated solvents), the hazard classification ("Toxic/Irritant"), and the exact accumulation start date[8].

  • Causality: Unmarked containers are a severe OSHA violation and pose a critical risk to waste-handling personnel who rely on labels to prevent mixing incompatible chemicals[8].

Step 4: Secondary Containment and Storage

  • Action: Place the sealed waste container in a designated Hazardous Waste Accumulation Area. The container must sit inside a secondary containment bin or bermed area[10].

  • Causality: If the primary container fails or leaks, the secondary containment prevents the amine from spreading across the floor or reaching floor drains, thereby averting environmental contamination[3][8].

Step 5: Vendor Handoff and Incineration

  • Action: Schedule a pickup with a licensed hazardous waste disposal vendor before the regulatory time limit expires (typically 90 days for Large Quantity Generators or 180 days for Small Quantity Generators)[10].

  • Causality: Organic amines must be destroyed via high-temperature incineration at an EPA-approved facility to break down the nitrogenous ring safely without releasing harmful nitrogen oxides (NOx) into the atmosphere[3][7].

Spill Response Protocol

In the event of an accidental spill of N-p-Tolylpiperidin-3-ol:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Equip butyl rubber gloves, splash goggles, and a lab coat[3][6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads)[11]. Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

  • Decontamination: Wash the spill area with a mild, dilute acidic solution (like dilute acetic acid) to neutralize residual amine, followed by a thorough water rinse. Collect all rinse water as hazardous waste.

References

  • Hoffman Fine Chemicals. "CAS 935659-94-2 | N-p-Tolylpiperidin-3-ol".
  • Solvent Recovery Systems. "How To Safely Dispose of Chemicals in Your Lab".
  • Lab Manager. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices".
  • Collect and Recycle. "Amine Disposal For Businesses".
  • Indiana University. "In-Lab Disposal Methods: Waste Management Guide".
  • Washington, D.C. - Facilities. "Environmental Health and Safety Manual".
  • Auburn University. "CHEMICAL WASTE MANAGEMENT GUIDE".
  • Justdial.
  • Grokipedia. "Piperidine".

Sources

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